3-Iodo-5-methoxy-1H-indazole

Übersicht

Beschreibung

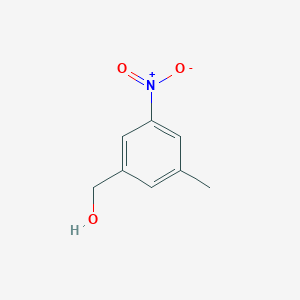

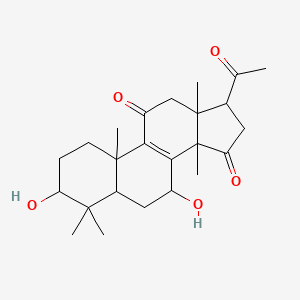

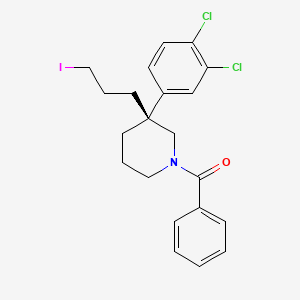

3-Iodo-5-methoxy-1H-indazole is a chemical compound with the CAS Number: 290367-99-6 . It has a molecular weight of 274.06 and a linear formula of C8H7IN2O . It is a solid substance and should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Synthesis Analysis

The synthesis of 1H-indazoles, including 3-Iodo-5-methoxy-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis

The molecular structure of 3-Iodo-5-methoxy-1H-indazole is characterized by an indazole moiety, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . The molecule has a single iodine atom and a methoxy group attached to the indazole core .Physical And Chemical Properties Analysis

3-Iodo-5-methoxy-1H-indazole has a density of 1.9±0.1 g/cm3 . Its boiling point is 393.1±22.0 °C . The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Synthesis

Inhibitors of Nitric Oxide Synthase : Indazole derivatives, like 7-methoxy-1H-indazole, are studied for their potential as inhibitors of nitric oxide synthase. This is significant due to the role of nitric oxide in various physiological and pathological processes. The crystal structure of these compounds aids in understanding their inhibitory action (Sopková-de Oliveira Santos, Collot, & Rault, 2002).

Synthesis of Heteroaryl-Functionalized Indazoles : Research has demonstrated efficient methods for synthesizing novel 3-heteroaryl N-1-functionalized indazoles, an area important for developing new pharmacologically active compounds. This includes methods like palladium cross-coupling reactions, which are crucial for creating diverse indazole derivatives (Fraile et al., 2011).

Biomedical Applications

Cytotoxic Activity Studies : Indazole derivatives have been synthesized and evaluated for their cytotoxic activity. For example, the study of novel 17-(5'-iodo)triazolyl-3-methoxyestrane epimers via Cu(I)-catalyzed azide–alkyne cycloaddition provides insights into the potential of indazole derivatives in treating various diseases, including cancer (Schneider et al., 2015).

Pharmaceutical Patent Analysis : Indazole derivatives have been the subject of pharmaceutical patents, indicating their significance in drug development. Analysis of patents related to selective PI3Kδ inhibitors, which include indazole derivatives, highlights their potential in treating various medical conditions (Norman, 2012).

Chemical Properties and Reactions

Chemical Reactivity and Modification : Studies focus on the chemical reactivity of indazole derivatives, such as the Davis-Beirut reaction for N1,N2-disubstituted-1H-indazolones. This reaction is important for creating a variety of indazole-based compounds, potentially useful in diverse applications (Conrad et al., 2011).

Sonogashira and Suzuki Cross-Coupling Reactions : The reactivity of indazoles like 3-iodoindazoles in Sonogashira and Suzuki cross-coupling reactions has been studied, providing pathways to synthesize functionalized indoles and indazoles. These methods are important for creating compounds with potential applications in medicinal chemistry (Witulski et al., 2005).

Potential Therapeutic Uses

Rho-Kinase Inhibition for Hypertension Treatment : Research into indazole amides, particularly as Rho-kinase (ROCK1) inhibitors, indicates potential applications in treating hypertension and related disorders. The development of these compounds involves optimization for improved pharmacokinetic parameters (Goodman et al., 2007).

Iodo-1,2,3-triazoles Synthesis for Chemical and Biomedical Applications : The synthesis of iodo-1,2,3-triazoles, which are significant for various chemical and biomedical applications, has been explored. This includes methods for direct modification of bioactive molecules in water, demonstrating the versatility of indazole derivatives in chemical synthesis and drug discovery (Li et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The precautionary statements associated with it are P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Zukünftige Richtungen

The synthesis of indazoles, including 3-Iodo-5-methoxy-1H-indazole, continues to be a topic of research, with recent advances in the regiocontrolled synthesis of substituted imidazoles . These compounds are key components to functional molecules that are used in a variety of everyday applications . Future challenges include improving the yield and reducing the formation of byproducts .

Eigenschaften

IUPAC Name |

3-iodo-5-methoxy-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2O/c1-12-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWRATLJRVZESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(NN=C2C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573166 | |

| Record name | 3-Iodo-5-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-5-methoxy-1H-indazole | |

CAS RN |

290367-99-6 | |

| Record name | 3-Iodo-5-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-(bromomethyl)-4-[(trifluoromethyl)sulfonyl]-](/img/structure/B1602138.png)

![(1aR,4R,7R,7bS)-1,1,4,7-Tetramethyl-1a,2,3,4,5,6,7,7b-octahydro-1H-cyclopropa[e]azulene](/img/structure/B1602140.png)

![[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate](/img/structure/B1602149.png)